molecular formula C9H9N3OS B13289227 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B13289227
M. Wt: 207.25 g/mol
InChI Key: MDXXILNOLHIYAL-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that contains both pyrazole and thiazole rings These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the reaction of 4-methyl-1H-pyrazole with a thiazole derivative. One common method is to react 4-methyl-1H-pyrazole with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or pyrazole rings are modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-pyrazoleboronic acid pinacol ester
  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
  • 4-acetyl-5-methylpyrazole

Uniqueness

1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is unique due to the combination of pyrazole and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

1-[4-(4-methylpyrazol-1-yl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C9H9N3OS/c1-6-3-10-12(4-6)8-5-14-9(11-8)7(2)13/h3-5H,1-2H3

InChI Key

MDXXILNOLHIYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CSC(=N2)C(=O)C

Origin of Product

United States

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